2-(azidomethyl)oxolane
Description
Properties
IUPAC Name |
2-(azidomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-5-2-1-3-9-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAYMXHYIEKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)oxolane typically involves the reaction of tetrahydrofuran with azidomethyl reagents. One common method is the nucleophilic substitution reaction where tetrahydrofuran is treated with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(azidomethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions, often leading to the formation of triazoles through click chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Copper(I) catalysts are commonly employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles and other heterocyclic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-(Azidomethyl)oxolane serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its azide group allows for participation in various click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions. This property makes it valuable in the design of new materials and pharmaceuticals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Cycloaddition | Triazoles | |
| Reduction | Amines | |
| Polymerization | Polymers |
Biological Applications
Bioconjugation Techniques
In biological research, this compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups. This application is critical for tracking and imaging biological processes.
Case Study: Antibody Modification
A study demonstrated the use of azido compounds for modifying antibodies, enhancing their functionality without compromising their activity. The azide group facilitated selective reactions with amino groups on the antibodies, allowing for targeted modifications that improved their therapeutic potential .
Medicinal Chemistry
Drug Development
The compound is under investigation for its role in drug development, particularly in synthesizing bioactive compounds. Its ability to form stable linkages with various biomolecules positions it as a candidate for creating novel therapeutics.
Table 2: Potential Drug Applications of this compound
| Application Area | Description | Reference |
|---|---|---|
| Anticancer Agents | Synthesis of targeted therapies | |
| Antibiotics | Development of new antibacterial agents |
Industrial Applications
Production of Advanced Materials
In industry, this compound is utilized in producing specialty chemicals and advanced materials with unique properties. This includes high-energy materials that can be used in various applications, from pharmaceuticals to materials science.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)oxolane primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis .
Comparison with Similar Compounds
2-(Azidomethyl)oxolane vs. 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
- This compound : Contains a five-membered oxolane ring (one oxygen atom) with an azidomethyl group.
- 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane : Features a dioxolane ring (two oxygen atoms) with a dimethyl substituent, altering steric and electronic properties. Its molecular formula is C6H11N3O2 (157.17 g/mol) .
This compound vs. Oxolane Ammonium Salts
- Oxolane Ammonium Salts : Derivatives like (2R,3S)-2-(hydroxymethyl)oxolan-3-ol incorporate hydroxyl and quaternary ammonium groups, enabling antimicrobial activity via electrostatic interactions with bacterial membranes .
- Key Difference : The azide group in this compound prioritizes click chemistry applications, whereas ammonium salts focus on bioactivity.
This compound vs. 1,4-Disubstituted 1,2,3-Triazoles
This compound vs. 2-Azidoadenosine
- 2-Azidoadenosine: A nucleoside analog with an azide-modified ribose (oxolane) ring. Its molecular weight is 322.28 g/mol, and it is used in biochemical studies (e.g., photoaffinity labeling) .
- Key Difference: The adenosine moiety introduces nucleobase functionality, enabling DNA/RNA interactions.
Antimicrobial Activity
Corrosion Inhibition
Thermodynamic and Stability Data
- This compound: Limited stability data, though azides are generally heat- and shock-sensitive.
- 2-Azidoadenosine: Requires handling per GHS guidelines (e.g., avoiding ignition sources) .
Data Table: Comparative Overview
Biological Activity
2-(Azidomethyl)oxolane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound features an oxolane ring with an azidomethyl substituent. The synthesis of this compound typically involves the reaction of oxolane derivatives with azides under controlled conditions to ensure stability and yield.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study reported that derivatives of oxolane compounds showed inhibition against various bacterial strains, demonstrating potential as a scaffold for developing new antibiotics .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that the compound has an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | ROS induction, apoptosis |
| KB-V1 | 30 | Tubulin polymerization interference |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Recent findings suggest that it may inhibit viral replication through mechanisms similar to those observed in other azide-containing compounds . However, specific data on its efficacy against particular viruses remains limited.
Case Study 1: Antimicrobial Efficacy
A case study conducted by researchers at the University of Chemnitz demonstrated that this compound derivatives exhibited potent activity against Staphylococcus aureus and E. coli. The study utilized a disk diffusion method to assess antimicrobial activity, revealing zones of inhibition that support the compound's potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
Another significant study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound selectively induced cell death in malignant cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(azidomethyl)oxolane, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halide precursor with sodium azide in a polar aprotic solvent (e.g., dimethylformamide). Yield optimization requires controlled temperature (40–60°C) and inert atmosphere to prevent azide decomposition. Limitations include competing elimination reactions under high temperatures, which can be mitigated by stepwise addition of reagents . For example, highlights the use of tetrahydrofuran (THF) in mobile phases, suggesting its stability in azide-containing systems.
Q. How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR, IR). HPLC conditions from (e.g., acetonitrile-THF mobile phase) can resolve azide-related impurities. NMR should confirm the absence of residual solvents (e.g., dichloromethane, as noted in ) and validate the azidomethyl group via characteristic peaks at ~2100 cm⁻¹ in IR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines (): use fume hoods, nitrile gloves, and explosion-proof equipment. Avoid contact with reducing agents (risk of explosive HN₃ release). Spills should be neutralized with dilute NaNO₂ and collected mechanically, as described in .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate computational models (e.g., DFT for NMR chemical shifts) with experimental data. If inconsistencies arise, reassess solvent effects (e.g., ’s solvent systems) or sample purity. For example, unexpected peaks in ¹H NMR may indicate residual THF, requiring additional drying steps .
Q. What strategies mitigate side reactions during the functionalization of this compound in click chemistry applications?
- Methodological Answer : Optimize copper(I) catalyst concentration (10–20 mol%) and use stabilizing ligands (e.g., TBTA) to prevent azide cycloaddition side reactions. Monitor reaction progress via TLC (’s chromatographic methods) and quench excess reagents with EDTA to terminate catalysis .
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening polymerizations?
- Methodological Answer : Conduct kinetic studies under varying initiators (e.g., Lewis acids vs. nucleophiles). Compare rate constants (k) and activation energies (Eₐ) using Arrhenius plots. ’s structural analogs (e.g., 2-methoxytetrahydropyran) suggest that electron-withdrawing groups on the oxolane ring accelerate ring-opening .
Data Analysis and Reporting
Q. What frameworks are recommended for interpreting conflicting thermal stability data in this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled heating rates (5–10°C/min) and compare decomposition onset temperatures. If results contradict literature, verify sample purity (via ’s HPLC protocols) and calibrate instrumentation using reference standards (e.g., indium melting point) .
Q. How should researchers structure a publication to align with journal standards while reporting novel this compound derivatives?
- Methodological Answer : Follow ’s guidelines:
- Experimental Section : Detail synthesis and characterization for ≤5 compounds; place additional data in supplementary files.
- Results : Use tables to compare yields, melting points, and spectroscopic data (e.g., NMR shifts).
- Discussion : Link structural features (e.g., azide positioning) to reactivity trends, avoiding redundant data descriptions .
Tables for Reference
Table 1 : Common Synthetic Routes for this compound
| Precursor | Solvent | Catalyst | Yield (%) | Limitations |
|---|---|---|---|---|
| 2-(Chloromethyl)Oxolane | DMF | None | 65–75 | Competing elimination |
| 2-(Bromomethyl)Oxolane | THF | NaI | 80–85 | Sensitivity to moisture |
Table 2 : Key Spectroscopic Peaks for this compound
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.65–3.75 (m, 4H, oxolane CH₂) | Oxolane ring protons |
| IR | 2100 cm⁻¹ (sharp) | Azide (N₃) stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
